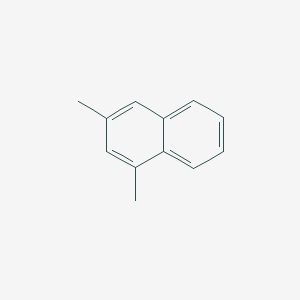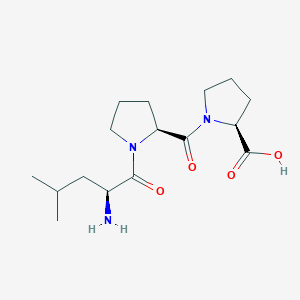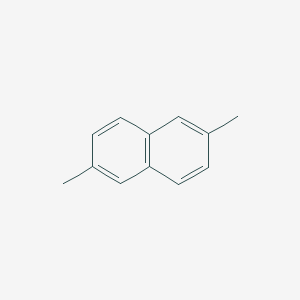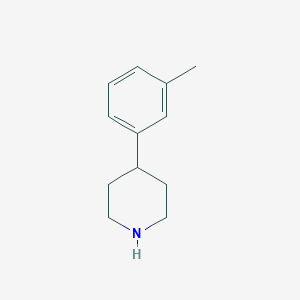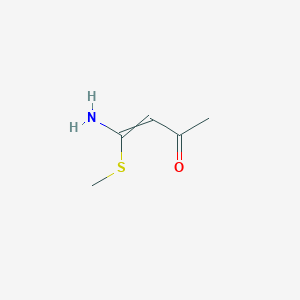
4-Amino-4-methylsulfanylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-methylsulfanylbut-3-en-2-one is an organic compound that belongs to the class of thioenamines. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties. This compound is synthesized by the reaction of 4-methylsulfanylbut-3-en-2-one with ammonia, followed by reduction with lithium aluminum hydride. The resulting compound has a variety of applications in biochemical and physiological research, making it a valuable tool for scientists around the world.
Mécanisme D'action
The mechanism of action of 4-Amino-4-methylsulfanylbut-3-en-2-one is complex and involves a variety of biochemical and physiological processes. One of its primary effects is the modulation of the activity of certain enzymes and receptors in the body. This can lead to changes in cellular signaling pathways and the regulation of various physiological processes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its overall effects on the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Amino-4-methylsulfanylbut-3-en-2-one are diverse and complex. This compound has been shown to have a variety of effects on the body, including the modulation of enzyme and receptor activity, the regulation of cellular signaling pathways, and the promotion of antioxidant and anti-inflammatory activity. These effects may contribute to its overall ability to modulate various physiological processes in living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-Amino-4-methylsulfanylbut-3-en-2-one in lab experiments is its unique properties, which make it a valuable tool for investigating the mechanisms of action of various drugs and other compounds. Additionally, this compound has been shown to have a variety of effects on the body, making it useful for studying a wide range of physiological processes. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are many potential future directions for research involving 4-Amino-4-methylsulfanylbut-3-en-2-one. One area of interest is the development of new drugs and therapies based on its unique properties. Additionally, this compound may have applications in the study of various diseases and conditions, including cancer, neurodegenerative disorders, and cardiovascular disease. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-Amino-4-methylsulfanylbut-3-en-2-one involves a multi-step process that begins with the reaction of 4-methylsulfanylbut-3-en-2-one with ammonia. This reaction produces 4-amino-4-methylsulfanylbut-3-en-2-one, which is then reduced with lithium aluminum hydride to yield the final product. The use of lithium aluminum hydride as a reducing agent is critical to the success of this process, as it is highly reactive and capable of reducing a wide range of functional groups.
Applications De Recherche Scientifique
The unique properties of 4-Amino-4-methylsulfanylbut-3-en-2-one make it a valuable tool for scientific research. One of its primary applications is in the study of biochemical and physiological processes in living organisms. This compound has been shown to have a variety of effects on the body, including the ability to modulate the activity of certain enzymes and receptors. This makes it a useful tool for investigating the mechanisms of action of various drugs and other compounds.
Propriétés
Numéro CAS |
118129-49-0 |
|---|---|
Nom du produit |
4-Amino-4-methylsulfanylbut-3-en-2-one |
Formule moléculaire |
C5H9NOS |
Poids moléculaire |
131.2 g/mol |
Nom IUPAC |
4-amino-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C5H9NOS/c1-4(7)3-5(6)8-2/h3H,6H2,1-2H3 |
Clé InChI |
LTQUAJUKSJDWEF-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(N)SC |
SMILES canonique |
CC(=O)C=C(N)SC |
Synonymes |
3-Buten-2-one, 4-amino-4-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



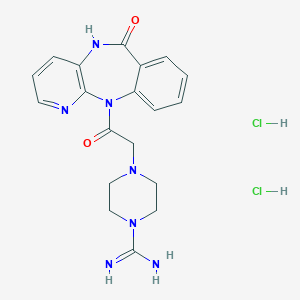
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
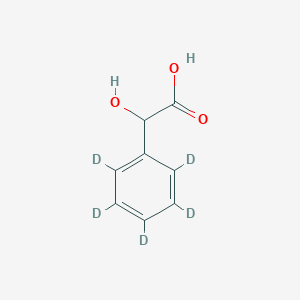
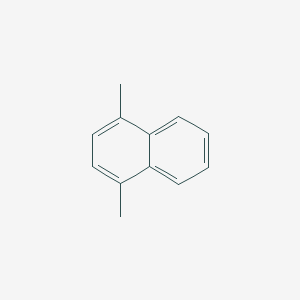
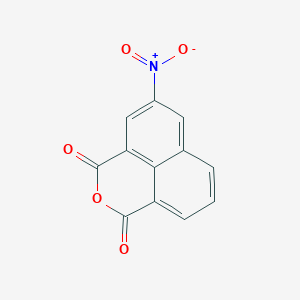

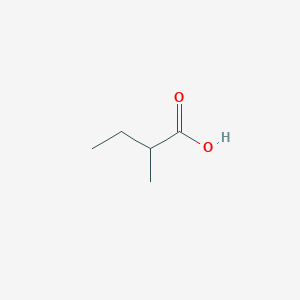
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)

![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
